molecular formula C10H9N3O4 B1529855 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1408074-97-4

6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1529855
CAS RN: 1408074-97-4
M. Wt: 235.2 g/mol
InChI Key: LHOZJXGSDDDFLQ-UHFFFAOYSA-N
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Description

“6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The transformations of pyrazolo[1,5-a]pyrimidines improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Mechanism of Action

While the specific mechanism of action for “6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are expected to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-3-11-8-7(9(14)15)4-12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOZJXGSDDDFLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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